molecular formula C10H10N2O B3418416 2-Amino-4-hydroxy-6-methylquinoline CAS No. 123638-05-1

2-Amino-4-hydroxy-6-methylquinoline

Cat. No.: B3418416
CAS No.: 123638-05-1
M. Wt: 174.20 g/mol
InChI Key: AKLLBKDGPDFTFF-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-6-methylquinoline (CAS 42712-44-7) is an organic compound with the molecular formula C 10 H 10 N 2 O and a molecular weight of 174.2 g/mol [ ]. This quinoline derivative is characterized by its melting point of 343 °C (with decomposition) and a predicted pKa of 4.81±0.40 [ ]. It serves as a versatile synthetic intermediate and a key scaffold in medicinal chemistry research. The 4-aminoquinoline core is recognized as a privileged structure in anticancer drug discovery [ ]. Research on analogous 2-substituted-4-aminoquinolines has demonstrated that this structural class possesses significant antiproliferative activity against a diverse panel of human cancer cell lines, including non-small-cell lung cancer (H-460), colon cancer (HT-29), liver cancer (HepG2), and gastric cancer (SGC-7901) [ ]. These compounds are investigated as potential lead candidates for the development of targeted therapies, with some derivatives exhibiting potency superior to established drugs like gefitinib [ ]. The compound is offered for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-2-3-8-7(4-6)9(13)5-10(11)12-8/h2-5H,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLLBKDGPDFTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=CC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30493921
Record name 2-Amino-6-methylquinolin-4(1H)-one
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Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123638-05-1, 42712-44-7
Record name 2-Amino-6-methyl-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123638-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-methylquinolin-4(1H)-one
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Chemical Reactivity and Derivatization Strategies of 2 Amino 4 Hydroxy 6 Methylquinoline

Functional Group Interconversions at Amino and Hydroxyl Positions

The amino and hydroxyl moieties of 2-Amino-4-hydroxy-6-methylquinoline are primary sites for functional group interconversions, enabling the introduction of diverse substituents and the modulation of the molecule's properties.

The exocyclic amino group can undergo standard reactions typical for aromatic amines. For instance, acetylation of the related 6-amino-2-methylquinolin-4-ol can be achieved by treatment with acetic anhydride (B1165640), demonstrating a common pathway for converting the amino group to an acetamido group. This transformation is crucial for altering the electronic properties of the ring and for providing a protecting group in subsequent reactions. Another key reaction is diazotization. The diazotization of aromatic aminophenols is a well-established method to form diazonium salts, which are highly versatile intermediates. researchgate.net By analogy, the amino group of this compound can be converted to a diazonium salt, which can then be substituted by a variety of nucleophiles (e.g., halogens, cyano, hydroxyl) in Sandmeyer-type reactions, or used in coupling reactions to form azo compounds.

The 4-hydroxyl group, existing in tautomeric equilibrium with the 4-quinolone, can also be readily functionalized. ontosight.ai O-acylation can be achieved chemoselectively under acidic conditions using acyl halides or anhydrides, which protonate the more basic amino group, leaving the hydroxyl group to act as the nucleophile. beilstein-journals.org Furthermore, the hydroxyl group can be converted into a better leaving group to facilitate nucleophilic substitution. A common strategy involves chlorination with reagents like phosphoryl chloride (POCl₃) to produce a 4-chloroquinoline (B167314) derivative. mdpi.comnih.gov This chloro-substituted intermediate is highly reactive towards nucleophiles. For example, treatment of 4-chloro-8-tosyloxyquinoline with various sulfur and nitrogen nucleophiles has been shown to produce 4-thioalkyl and 4-amino-8-hydroxyquinolines in good yields. researchgate.net This two-step sequence of chlorination followed by nucleophilic substitution is a powerful method for introducing a wide range of functionalities at the 4-position.

Starting MaterialReagent(s)ProductReaction Type
6-Amino-2-methylquinolin-4-olAcetic Anhydride, THFN-(4-hydroxy-2-methylquinolin-6-yl)acetamide N-Acetylation
2-Amino-4-hydroxyquinolineNaNO₂, HCl (aq)4-Hydroxy-6-methylquinoline-2-diazonium chlorideDiazotization
4-Hydroxy-1H-quinolin-2-oneAcyl Chloride, MeSO₃H2-Oxo-1,2-dihydroquinolin-4-yl ester beilstein-journals.orgO-Acylation
4-Hydroxy-8-tosyloxyquinolinePOCl₃4-Chloro-8-tosyloxyquinoline researchgate.netChlorination
4-Chloro-8-tosyloxyquinolinePropanethiol, NaH8-Hydroxy-4-(propylthio)quinoline researchgate.netNucleophilic Substitution

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (SEAr): In quinoline itself, electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring, which is deactivated by the electronegative nitrogen atom. The most favored positions are C5 and C8. quimicaorganica.org The powerful activating effects of the amino and hydroxyl groups in this compound further direct incoming electrophiles. The hydroxyl group (as a quinolone) strongly activates the C3 position, while the amino and methyl groups activate the carbocyclic ring. Nitration of 4-hydroxyquinolines with nitric acid can result in substitution at the C3, C6, and C8 positions. chempedia.info For 8-hydroxyquinolines, nitration typically yields 5,7-dinitro derivatives. pw.edu.pl Halogenation reactions also show regioselectivity; for example, N-allyl-4-quinolones undergo bromination at the 3-position, while 8-hydroxyquinoline (B1678124) is chlorinated at C5 and C7. nih.govnih.gov For this compound, electrophilic attack is predicted to occur on the electron-rich benzene (B151609) ring, likely at the C5 or C7 positions, ortho and para to the activating amino and methyl groups.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution is also a key reaction pathway, particularly after modification of the hydroxyl group. As mentioned, conversion of the 4-hydroxyl group to a 4-chloro group creates an excellent substrate for SNAr. The chlorine at C4 is readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a versatile route to 4-substituted quinolines. mdpi.comresearchgate.net Studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated facile substitution with hydrazines, azides, and amines. mdpi.com Another important reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which allows for the direct amination of electron-deficient aromatic rings, such as nitroquinolines. nih.gov

Reaction TypeSubstrate ExampleReagent(s)Position(s) of SubstitutionProduct Example
Nitration4-Hydroxyquinoline (B1666331)HNO₃ / H₂SO₄6 and 8 chempedia.info4-Hydroxy-6-nitroquinoline
BrominationN-allyl-4-quinoloneNBS3 nih.gov3-Bromo-N-allyl-4-quinolone
Chlorination8-HydroxyquinolineNCS, Acid5 and 7 nih.gov5,7-Dichloro-8-hydroxyquinoline
Nucleophilic Substitution4-Chloro-8-methylquinolin-2(1H)-oneNaN₃4 mdpi.com4-Azido-8-methylquinolin-2(1H)-one
Nucleophilic Substitution4-Chloro-8-tosyloxyquinolinePyrrolidine4 researchgate.net8-Hydroxy-4-(pyrrolidin-1-yl)quinoline

Redox Chemistry: Oxidation and Reduction Pathways

The redox chemistry of this compound involves both the quinoline nucleus and its functional groups.

Reduction: The quinoline ring can be selectively hydrogenated. Catalytic hydrogenation offers a direct route to tetrahydroquinoline derivatives, which are important structural motifs. psu.edu The choice of catalyst is critical for regioselectivity. Supported gold catalysts (e.g., Au/TiO₂) have shown remarkable efficiency and selectivity for the hydrogenation of the heterocyclic ring, yielding 1,2,3,4-tetrahydroquinolines exclusively, while leaving other functional groups intact. acs.org In contrast, certain ruthenium-based catalysts, such as Ru(η³-methallyl)₂(cod)–PhTRAP, can direct the hydrogenation to the carbocyclic ring, producing 5,6,7,8-tetrahydroquinolines. rsc.org Other efficient catalytic systems for quinoline hydrogenation include those based on iridium, rhodium, and cobalt. psu.eduthieme-connect.com These methods allow for the controlled reduction of the quinoline core of this compound to access either the 1,2,3,4-tetrahydro or 5,6,7,8-tetrahydro derivatives.

Oxidation: The quinoline nitrogen can be oxidized to an N-oxide. For example, oxidation of 4-chloro-2-methylquinoline (B1666326) with an oxidizing agent like 3-chloroperbenzoic acid (m-CPBA) yields the corresponding N-oxide. nih.gov This N-oxide can then be used in further transformations, for instance, to functionalize the C2-methyl group. The phenolic nature of the 4-hydroxy group also makes the ring susceptible to oxidative reactions, which can sometimes lead to ring-opening or polymerization under harsh conditions.

ReactionSubstrateCatalyst/ReagentProductKey Feature
Heterocyclic Ring ReductionQuinolineAu/TiO₂, H₂ acs.org1,2,3,4-TetrahydroquinolineSelective hydrogenation of the N-containing ring.
Carbocyclic Ring Reduction8-MethylquinolineRu(η³-methallyl)₂(cod)–PhTRAP, H₂ rsc.org8-Methyl-5,6,7,8-tetrahydroquinolineSelective hydrogenation of the benzene ring.
N-Oxidation4-Chloro-2-methylquinolinem-CPBA nih.gov4-Chloro-2-methylquinoline N-oxideOxidation of the ring nitrogen.

Cyclization and Ring-Fusion Reactions to Form Hybrid Heterocycles

The functional groups of this compound serve as ideal handles for constructing fused heterocyclic systems, leading to complex, multi-ring structures.

Oxazepine Derivatives: Seven-membered oxazepine rings can be fused to the quinoline core. A common synthetic strategy involves the reaction of a Schiff base with cyclic anhydrides like phthalic, maleic, or succinic anhydride. psu.eduacs.orgnih.gov To apply this to this compound, the amino group would first be condensed with an appropriate aldehyde to form an external Schiff base (azomethine group). Subsequent reaction with an anhydride in a solvent like THF or benzene would lead to the formation of a 1,3-oxazepine ring. psu.eduacs.org

β-Lactam Derivatives: The synthesis of β-lactams (2-azetidinones) typically involves the [2+2] cycloaddition of a ketene (B1206846) and an imine (Staudinger synthesis). organic-chemistry.org A plausible route starting from the target molecule would involve converting the 2-amino group into an imine by reaction with an aldehyde. This imine could then undergo a cycloaddition reaction with a ketene, generated in situ from an acyl chloride and a tertiary amine, to yield a β-lactam ring attached at the 2-position of the quinoline scaffold. nih.gov

Imidazolidene Derivatives: Imidazolidinones are five-membered rings containing a urea (B33335) moiety. Their synthesis can be achieved by reacting 1,2-diamines with phosgene (B1210022) or its equivalents like carbonyldiimidazole (CDI). researchgate.netnih.gov To generate an imidazolidene fused to the quinoline ring, the 2-amino group could be used as a starting point to construct an adjacent second amino function, for example at the 3-position, via nitration followed by reduction. The resulting 2,3-diaminoquinoline derivative could then be cyclized with CDI to form a fused imidazolidin-2-one. Alternatively, imidazole (B134444) derivatives can be synthesized from 4-aminoquinolines via multicomponent reactions. nih.gov

Thiazolidine Analogues: Thiazolidine rings are commonly synthesized by the condensation of a compound containing an amino group and a thiol. A versatile method involves the reaction of a Schiff base with thioglycolic acid. The 2-amino group of the quinoline can be converted to a Schiff base, which upon reaction with thioglycolic acid or a related mercapto-acid, would yield a thiazolidinone ring appended to the quinoline C2-position. Various catalysts and conditions, including microwave irradiation, have been employed to improve the efficiency of these reactions.

Tetrazole Analogues: Tetrazoles are five-membered rings with four nitrogen atoms, often used as bioisosteres for carboxylic acids. researchgate.net A standard method for their synthesis is the [2+3] cycloaddition of an azide (B81097) with a nitrile. To create a tetrazole derivative, the 2-amino group of the quinoline could be converted to a nitrile via a Sandmeyer reaction on the corresponding diazonium salt. Reaction of this nitrile with sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium (B1175870) salt, would yield the desired 2-(tetrazol-5-yl)quinoline derivative. pku.edu.cneuropa.eu

Pyridines: New pyridine (B92270) rings can be fused to the existing quinoline structure. For example, pyrazolo[3,4-b]pyridine derivatives can be synthesized by reacting 5-aminopyrazole with α,β-unsaturated ketones. acs.org This suggests that the 2-amino group of the quinoline could react in a similar fashion with appropriate 1,3-dielectrophiles to construct an additional fused pyridine ring, leading to complex polycyclic systems.

Pyrido[1,2-a]benzimidazoles: These fused systems are typically synthesized via the condensation of 2-aminobenzimidazole (B67599) with suitable reaction partners. chempedia.infonih.gov A plausible route to fuse a pyridine ring onto the amino and ring nitrogen of the quinoline would involve reacting this compound with a 1,3-dicarbonyl compound or its equivalent. This would form a new six-membered ring, resulting in a pyrimido[1,2-a]quinoline system, a class of compounds analogous to pyrido[1,2-a]benzimidazoles. For instance, a three-component reaction between 1H-benzimidazol-2-amine, an aldehyde, and malononitrile (B47326) yields a dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile. chempedia.infonih.gov

Pyrazolo[3,4-b]pyridines: This scaffold is of significant interest. nih.govorganic-chemistry.org While many syntheses start from aminopyrazoles, an alternative strategy involves building the pyrazole (B372694) ring onto a pre-existing aminopyridine moiety. For example, reaction of an aminopyridine derivative with reagents like benzoylacetone (B1666692) or cyanoacetone can lead to the formation of the pyrazolo[3,4-b]pyridine system. acs.org Applying this logic, the 2-amino group on the pyridine part of the quinoline scaffold could react with a suitable 1,3-dielectrophile to undergo cyclocondensation, forming a pyrazole ring fused at the [3,4-b] position of the quinoline's pyridine ring.

Construction of Pyrido[2,3-d]pyrimidines

The fusion of a pyrimidine (B1678525) ring onto the quinoline core of this compound leads to the formation of pyrido[2,3-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry. nih.govnih.gov The synthesis of these fused systems typically involves the reaction of an ortho-amino-carbonyl or related functional group with a suitable one-carbon synthon, followed by cyclization.

A common strategy for constructing the pyrimidine ring utilizes reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.netscirp.orgscirp.org The reaction likely proceeds through the initial formation of an N,N-dimethylformamidine intermediate by the reaction of the 2-amino group of the quinoline with DMF-DMA. This intermediate can then undergo intramolecular cyclization. The cyclization step involves the nucleophilic attack from the newly formed amidine onto the C4-carbon of the quinoline ring, facilitated by the enolizable nature of the 4-hydroxy group (or its keto tautomer). Subsequent elimination of dimethylamine (B145610) and aromatization would yield the final pyrido[2,3-d]pyrimidine (B1209978) system.

General synthetic approaches for pyrido[2,3-d]pyrimidines often start from appropriately substituted pyrimidines or pyridines. nih.govjocpr.com For instance, the cyclization of 4-aminopyrimidines with reagents that can add a two or three-carbon fragment is a well-established method. jocpr.combohrium.com Another approach involves the condensation of 6-aminouracil (B15529) derivatives with α,β-unsaturated ketones or their equivalents. jocpr.comrsc.org While direct examples starting from this compound are not prevalent in the cited literature, the inherent reactivity of its 2-amino and 4-hydroxy groups makes it a viable precursor for such annulation reactions.

Table 1: Reagents for Pyrido[2,3-d]pyrimidine Synthesis

Starting Material Type Reagent(s) Resulting Structure Reference(s)
6-Aminouracils α,β-Unsaturated ketones Pyrido[2,3-d]pyrimidines jocpr.com
4-Aminopyrimidines Dimethyl acetylenedicarboxylate (B1228247) (DMAD) Pyrido[2,3-d]pyrimidines jocpr.com
2-Aminonicotinamides Phosgene or derivatives 2-Amino-4-hydroxypyrido[2,3-d]pyrimidine
5-Acetyl-4-aminopyrimidines Carboxylic anhydrides, MeONa Pyrido[2,3-d]pyrimidin-5-ones bohrium.com

Structural Modifications at the C-6 Methyl Position

The methyl group at the C-6 position of the quinoline ring is a handle for various structural modifications, allowing for the synthesis of a diverse range of derivatives. This benzylic-type methyl group can undergo oxidation, halogenation, and other functionalizations.

Oxidation: A primary transformation of the C-6 methyl group is its oxidation to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under heating. youtube.com This conversion introduces a versatile functional group that can be further derivatized into esters, amides, or other functionalities. Milder, more selective oxidation methods can also be employed. For example, catalytic aerobic oxidation using palladium complexes has been shown to convert substituted 8-methylquinolines into the corresponding 8-quinolylmethyl acetates, suggesting a similar transformation could be applied to the 6-methyl position. researchgate.net

Halogenation: The benzylic nature of the C-6 methyl group makes it susceptible to free radical halogenation. Reagents such as N-bromosuccinimide (NBS) or tribromoisocyanuric acid (TBCA) can be used to introduce a bromine atom, forming a 6-(bromomethyl)quinoline (B12639) derivative. rsc.org This bromo-derivative is a key intermediate for introducing a variety of nucleophiles, thereby enabling the synthesis of ethers, amines, and carbon-carbon bond-containing structures at this position.

Other Derivatizations: Beyond oxidation and halogenation, the C-6 methyl group can participate in other reactions. Condensation reactions with aldehydes are possible, although this is more common for the more activated 2- or 4-methylquinolines. acs.org Recent advances in C-H functionalization offer modern pathways for derivatization. For instance, visible-light-driven dearomative carbo-sila-boration has been demonstrated on 6-methylquinoline, functionalizing the benzene ring portion of the molecule. nih.gov

Table 2: Examples of C-6 Methyl Group Derivatization

Reaction Type Reagent(s) Product Functional Group Reference(s)
Oxidation Potassium permanganate (KMnO₄) Carboxylic acid (-COOH) youtube.com
Acetoxylation Pd(II) catalysts, Ac₂O, Air Acylmethyl (-CH₂OAc) researchgate.net
Halogenation Tribromoisocyanuric acid (TBCA) Bromomethyl (-CH₂Br) rsc.org

Tautomerism and Isomeric Equilibrium Studies

This compound is subject to complex tautomeric equilibria involving both keto-enol and amino-imino forms. researchgate.netmun.ca This results in the potential coexistence of at least four major tautomers in solution. The relative populations of these isomers are dictated by factors such as solvent polarity, temperature, and the electronic effects of substituents. nih.govresearchgate.net

Keto-Enol Tautomerism: The 4-hydroxyquinoline moiety can exist in equilibrium with its corresponding 4-quinolone (keto) form. researchgate.netlibretexts.org This is a common phenomenon in hydroxy-substituted nitrogen heterocycles. libretexts.org Computational studies, such as those using Density Functional Theory (DFT), and spectroscopic analyses (NMR, IR) have shown that for many 4-hydroxyquinoline derivatives, the keto tautomer is significantly more stable. researchgate.net The stability of the keto form is often attributed to factors like amide resonance stabilization and favorable intermolecular hydrogen bonding in polar solvents. The enol form can be stabilized by intramolecular hydrogen bonding between the 4-hydroxyl group and the nitrogen at position 1. researchgate.net

Amino-Imino Tautomerism: The 2-amino group can tautomerize to a 2-imino form, where a proton migrates from the exocyclic nitrogen to the ring nitrogen at position 1. mun.canih.gov This amino-imino equilibrium is well-documented for 2-aminopyridines and related heterocycles. researchgate.netnih.gov The relative stability of the amino versus the imino form is highly dependent on the molecular environment and substitution pattern. The amino form is generally predominant for most simple 2-amino-N-heterocycles in solution.

Combined Tautomeric Forms of this compound:

The interplay of these two tautomeric systems results in four possible isomers:

Amino-hydroxy (Enol) form: The aromatic, enolic form.

Amino-keto form: The quinolone form with an exocyclic amino group.

Imino-hydroxy (Enol) form: The aromatic, enolic form with an endocyclic imine.

Imino-keto form: The quinolone form with an endocyclic imine.

The equilibrium between these forms is a delicate balance. The fully aromatic amino-hydroxy form benefits from the aromaticity of both rings. researchgate.net However, the amino-keto form is often the most stable in the solid state and in polar solvents for related systems due to strong hydrogen-bonding capabilities. researchgate.netnih.gov Spectroscopic studies on similar molecules show that the exact position of the equilibrium is highly sensitive to the solvent. nih.gov For example, non-polar solvents may favor intramolecularly hydrogen-bonded enol forms, while polar solvents can stabilize the zwitterionic character of the keto forms. nih.govnih.gov

Table 3: Potential Tautomers of this compound

Tautomer Name Key Functional Groups Expected Relative Stability Factors
Amino-hydroxy -NH₂, 4-OH Aromatic stabilization
Amino-keto -NH₂, 4-C=O Amide resonance, Intermolecular H-bonding
Imino-hydroxy =NH (ring), 4-OH Aromatic stabilization, Intramolecular H-bonding

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For 2-Amino-4-hydroxy-6-methylquinoline, the spectra are interpreted by assigning observed vibrational frequencies to specific bond stretching, bending, and torsional modes.

The FT-IR and FT-Raman spectra of quinoline (B57606) derivatives are well-documented. researchgate.netpsu.edu The presence of the amino (-NH2), hydroxyl (-OH), and methyl (-CH3) groups, in addition to the quinoline core, gives rise to a characteristic set of vibrational bands. The high-frequency region of the FT-IR spectrum is typically characterized by O-H and N-H stretching vibrations. The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range. researchgate.net The C-H stretching vibrations of the methyl group are also anticipated in this region.

The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information, including C=C and C=N stretching vibrations of the quinoline ring, as well as in-plane and out-of-plane bending modes of the various substituent groups. ijera.com The vibrational modes of the amino and methyl groups can be influenced by their position on the quinoline ring. nih.gov Normal coordinate analysis on related molecules, such as 2-amino-4,6-dimethylpyrimidine, helps in the precise assignment of these vibrational modes. ijera.com

Table 1: Tentative Vibrational Assignments for this compound Based on Related Compounds

Wavenumber (cm⁻¹)Assignment
~3400O-H stretching
~3300Asymmetric NH₂ stretching
~3200Symmetric NH₂ stretching
3100-3000Aromatic C-H stretching
~2950CH₃ stretching
~1620C=C stretching (quinoline ring)
~1580C=N stretching (quinoline ring)
~1450CH₃ bending
~1350C-O stretching
~1250C-N stretching

Note: The exact positions of the bands can vary depending on the physical state of the sample and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The aromatic protons on the quinoline ring are expected to appear in the downfield region, typically between δ 6.0 and 9.5 ppm. pdx.edu The exact chemical shifts are influenced by the electronic effects of the amino, hydroxyl, and methyl substituents.

The methyl group protons would give rise to a singlet at a higher field, likely in the range of δ 2.0-3.0 ppm. The protons of the amino and hydroxyl groups are exchangeable and their signals can be broad, appearing over a wide range of chemical shifts depending on the solvent and concentration. msu.eduorgchemboulder.com The chemical shift of the proton on the C3 position is also of interest and would be influenced by the adjacent amino and hydroxyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H3~6.0 - 6.5s
H5~7.0 - 7.5d
H7~7.0 - 7.5d
H8~7.5 - 8.0d
-CH₃~2.5s
-NH₂Variable (broad)s
-OHVariable (broad)s

Note: These are estimated values based on data from related quinoline derivatives. chemicalbook.com

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their hybridization and chemical environment. The carbon atoms of the quinoline ring will resonate in the downfield region of the spectrum. The presence of the electron-donating amino and hydroxyl groups will cause upfield shifts for the carbons they are attached to (C2 and C4) and other carbons in the ring through resonance effects.

The carbon of the methyl group will appear at a much higher field. The chemical shifts of the quaternary carbons, such as C2, C4, C6, C9, and C10, are also important for structural confirmation. ucl.ac.ukresearchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

CarbonPredicted Chemical Shift (ppm)
C2~155 - 165
C3~90 - 100
C4~160 - 170
C4a~120 - 130
C5~125 - 135
C6~130 - 140
C7~115 - 125
C8~120 - 130
C8a~140 - 150
-CH₃~20 - 25

Note: These are estimated values based on data from related quinoline and pyrimidine (B1678525) derivatives. chemicalbook.comchemicalbook.comchemicalbook.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which is crucial for establishing the connectivity of protons within the aromatic spin systems of the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can be used to determine the spatial proximity of protons, which can help in confirming the regiochemistry of the substituents. ipb.pt

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the quinoline aromatic system and the non-bonding electrons of the nitrogen and oxygen atoms.

The position and intensity of the absorption maxima are sensitive to the nature and position of the substituents on the quinoline ring. researchgate.net The amino and hydroxyl groups, being auxochromes, are expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted quinoline. The solvent can also influence the spectrum due to solvatochromic effects. researchgate.net Studies on related aminoquinolines have shown absorption maxima in the range of 327-340 nm. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight.

The fragmentation of quinoline derivatives upon electron impact has been studied. mcmaster.ca For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as HCN, CO, and radicals like H• and CH₃•. The fragmentation pattern would provide valuable information for confirming the structure and the positions of the substituents. The mass spectra of monohydroxyquinolines and methoxyquinolines show that the fragmentation is highly dependent on the position of the substituent. mcmaster.ca

X-ray Diffraction Techniques

X-ray diffraction (XRD) stands as a cornerstone for the non-destructive investigation of crystalline materials. By analyzing the scattering pattern of X-rays that have passed through a sample, detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice can be obtained.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing

This powerful technique also elucidates the packing of molecules within the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. Furthermore, for chiral molecules, single crystal XRD can be used to determine the absolute stereochemistry, which is crucial for understanding the compound's biological activity. While the synthesis of this compound has been reported, detailed single crystal X-ray diffraction data, including crystallographic parameters, is not widely available in the public domain.

Powder X-ray Diffraction (PXRD) for Phase Identification

Powder X-ray diffraction (PXRD) is a complementary technique used to identify crystalline phases and analyze the purity of a bulk sample. In this method, a powdered sample of this compound, containing a multitude of small, randomly oriented crystallites, is exposed to an X-ray beam. The resulting diffraction pattern is a unique "fingerprint" of the crystalline solid.

The PXRD pattern consists of a series of peaks, with their positions (in terms of the scattering angle, 2θ) and intensities being characteristic of the compound's crystal structure. This data is invaluable for routine identification, quality control, and for detecting the presence of different polymorphic forms or impurities within a sample. Similar to single crystal data, specific powder X-ray diffraction patterns for this compound are not readily found in publicly accessible databases.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a combustion-based technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. A precisely weighed amount of the compound is combusted in an oxygen-rich atmosphere at high temperatures. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂)—are separated and quantified.

The experimentally determined mass percentages of C, H, and N are then compared to the theoretical values calculated from the compound's molecular formula (C₁₀H₁₀N₂O). This comparison serves as a critical verification of the sample's purity and empirical formula. For novel compounds, this analysis is a fundamental step in their characterization.

Table 1: Theoretical Elemental Composition of this compound (C₁₀H₁₀N₂O)

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.0110120.1068.95
Hydrogen (H)1.011010.105.80
Nitrogen (N)14.01228.0216.09
Oxygen (O)16.00116.009.19
Total 174.22 100.00

While specific experimental CHN analysis data for this compound would typically be reported in primary research literature detailing its synthesis and characterization, such specific findings are not broadly disseminated. The theoretical values presented in the table above provide the benchmark against which any experimental results would be measured.

Computational and Theoretical Investigations of 2 Amino 4 Hydroxy 6 Methylquinoline and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for predicting the properties of molecular systems. For 2-Amino-4-hydroxy-6-methylquinoline, these calculations offer a detailed understanding of its geometry, electronic landscape, and spectroscopic behavior.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground state geometries and electronic properties of molecules like this compound. DFT calculations, often using the B3LYP hybrid functional with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry, predicting bond lengths and angles. materialsciencejournal.org These theoretical calculations have shown good agreement with experimental data where available for similar quinoline (B57606) derivatives. nih.gov

Time-Dependent DFT (TD-DFT) for Excited States and Optical Properties

To investigate the behavior of molecules upon electronic excitation, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. uci.edu This approach is used to calculate the energies of excited states and to predict optical properties such as UV-visible absorption spectra. uci.edunih.gov For quinoline derivatives, TD-DFT calculations can determine the transition energies and oscillator strengths, which correspond to the peaks in their absorption spectra. materialsciencejournal.orgresearchgate.net

These calculations are crucial for understanding the photophysical properties of this compound. For example, in studies of similar molecules, TD-DFT has been used to explain observed phenomena like the blue-shift in absorption spectra in different solvents. nih.gov The method allows for the assignment of electronic transitions, often identifying them as π→π* or n→π* in nature. researchgate.net The accuracy of these predictions is vital for applications in areas like the development of fluorescent probes and optoelectronic materials. biointerfaceresearch.com

Computational Method Basis Set Properties Investigated Key Findings
DFTB3LYP/6-311G(d,p)Ground state geometry, electronic structureProvides optimized bond lengths and angles, and charge distribution.
TD-DFTB3LYP/6-311G(d,p)Excited states, UV-visible absorption spectraPredicts transition energies and helps explain photophysical properties.
HF6-31G**Ground state geometry, vibrational frequenciesOften used for comparison with DFT results.

Hartree-Fock (HF) Calculations

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the many-electron wavefunction and energy. While generally less accurate than DFT for many properties due to the neglect of electron correlation, HF calculations are still valuable, often serving as a starting point for more advanced methods. nih.govresearchgate.net

In the study of quinoline derivatives, HF calculations, often with basis sets like 6-31G**, have been used to compute ground state geometries and vibrational frequencies. nih.govresearchgate.net Comparing HF results with those from DFT and experimental data helps in assessing the level of theory required for accurate predictions. nih.gov For some quinoline-related structures, optimized geometric parameters obtained by HF have shown good agreement with experimental values. researchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding chemical bonding and the electronic properties of molecules in terms of the distribution and energy of their electrons.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. wikipedia.org The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. materialsciencejournal.orgwikipedia.org A small HOMO-LUMO gap generally indicates higher reactivity. wikipedia.org

For this compound, the analysis of its frontier orbitals reveals how the electron density is distributed in these key orbitals. The HOMO often represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. libretexts.org In many quinoline derivatives, the HOMO and LUMO are delocalized over the entire molecule, which is characteristic of aromatic systems. researchgate.net The energy of the HOMO-LUMO gap can be correlated with the electronic absorption spectra, where the lowest energy transition often corresponds to the excitation of an electron from the HOMO to the LUMO. materialsciencejournal.org

Parameter Significance
HOMO EnergyRelated to the ionization potential and electron-donating ability.
LUMO EnergyRelated to the electron affinity and electron-accepting ability.
HOMO-LUMO GapIndicates chemical reactivity, kinetic stability, and optical properties.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the stability of molecular systems. researchgate.net It provides a localized picture of bonding by transforming the canonical molecular orbitals into a set of localized orbitals that correspond to the Lewis structure representation of a molecule (i.e., core orbitals, lone pairs, and bonding orbitals).

NBO analysis of this compound and its derivatives reveals the interactions between filled (donor) and empty (acceptor) orbitals. dergi-fytronix.com The strength of these interactions, quantified by the second-order perturbation energy (E(2)), provides insight into the stability arising from charge delocalization. wisc.edu For instance, significant E(2) values for interactions involving the π orbitals of the quinoline ring and the lone pairs of the nitrogen and oxygen atoms would indicate substantial intramolecular charge transfer (ICT), which plays a crucial role in stabilizing the molecule. researchgate.net This analysis helps to explain the influence of the amino and hydroxyl substituents on the electronic properties and reactivity of the quinoline system. nih.gov

Total and Partial Density of States (TDOS/PDOS)

The total and partial density of states (TDOS/PDOS) analysis is a powerful quantum mechanical tool used to understand the electronic structure of molecules. TDOS provides information about the distribution of energy levels within a molecule, while PDOS breaks down the contribution of individual atoms or functional groups to these energy levels. This analysis helps in identifying the molecular orbitals that are most involved in chemical bonding and reactivity.

For this compound, a TDOS analysis would reveal the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This HOMO-LUMO gap is a critical parameter for determining the molecule's stability and reactivity. A larger gap generally indicates higher stability and lower reactivity.

Electrostatic and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to represent different electrostatic potential values, where red typically indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor).

In the case of this compound, the MEP map would likely show a high electron density (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, making these areas susceptible to electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential (blue), indicating their tendency to act as hydrogen bond donors. The aromatic quinoline ring would show a more neutral potential, with some variations depending on the electron-donating or -withdrawing effects of the substituents. This detailed charge distribution map provides crucial information for understanding intermolecular interactions. researchgate.net

Global Reactivity Indices (Hardness, Softness, Electrophilicity)

Global reactivity indices, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity and stability. nih.govnih.gov Key indices include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential and the electron affinity. A higher value of hardness indicates greater stability and lower reactivity.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and represents the molecule's ability to undergo electronic changes. A softer molecule is generally more reactive.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a measure of its electrophilic character.

For this compound, the calculated values of these indices would provide a quantitative assessment of its chemical behavior. It is anticipated that the presence of electron-donating amino and hydroxyl groups would influence these parameters, likely resulting in a moderate level of softness and reactivity.

Table 1: Hypothetical Global Reactivity Indices for this compound

IndexValue (eV)Description
Chemical Hardness (η)2.5Measures resistance to change in electron distribution.
Chemical Softness (S)0.4Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)1.8Quantifies the ability to accept electrons.

Note: The values in this table are hypothetical and serve as an illustration of the expected data from a computational study.

Mulliken Charge Analysis

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule based on the distribution of electrons in the molecular orbitals. researchgate.netscbt.com This analysis provides insight into the charge distribution and can help identify atoms that are likely to be involved in electrostatic interactions.

A Mulliken charge analysis of this compound would assign specific charge values to each atom. It is expected that the nitrogen and oxygen atoms would carry negative charges due to their high electronegativity, while the hydrogen atoms attached to them would have positive charges. The carbon atoms of the quinoline ring would have varying charges depending on their local chemical environment. This detailed charge distribution is fundamental for understanding the molecule's polarity and its interaction with polar solvents and other charged species. ijprajournal.comresearchgate.net

Conformational Analysis and Tautomeric Preference Studies

The structure of this compound allows for the existence of different conformers and tautomers. Conformational analysis investigates the different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. Tautomerism involves the migration of a proton, leading to isomers that are in equilibrium.

For this compound, the primary tautomeric equilibrium is between the 4-hydroxy (enol) form and the 4-keto (amide) form. researchgate.net Computational studies can predict the relative stabilities of these tautomers in the gas phase and in different solvents. It is known that for 4-hydroxyquinoline (B1666331) derivatives, the keto tautomer is often more stable. researchgate.net The position of this equilibrium is crucial as the different tautomers can exhibit distinct chemical and physical properties.

Conformational analysis would focus on the orientation of the amino and hydroxyl groups relative to the quinoline ring. The rotation around the C-N and C-O bonds can lead to different conformers with varying energies. Identifying the most stable conformer is important for understanding the molecule's predominant shape and how it might interact with biological targets.

In Silico Molecular Interaction Studies (without biological outcome)

In silico molecular interaction studies, such as molecular docking, can be used to explore how this compound and its derivatives might interact with various molecular targets, such as proteins or nucleic acids, without assessing a biological outcome. nih.gov These studies provide a static picture of the potential binding modes and intermolecular interactions.

For instance, docking studies could be performed to investigate the interaction of this compound with the active site of a model enzyme. The results would highlight the key amino acid residues involved in the interaction and the types of non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The amino and hydroxyl groups of the ligand would be expected to form hydrogen bonds with polar residues in the binding pocket, while the quinoline ring could engage in hydrophobic and pi-stacking interactions. researchgate.net Such studies are foundational for understanding the structural basis of molecular recognition.

Ligand-Protein Docking for Binding Mode Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. This method is instrumental in understanding the binding mode and affinity of potential drug candidates. Studies on derivatives of the this compound scaffold have utilized docking simulations to elucidate their interactions with various protein targets.

For instance, induced-fit docking (IFD) studies on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives, which share the core quinoline structure, were conducted against the phosphatidylinositol 3-kinase (PI3Kα) enzyme. mdpi.com These studies revealed that the quinolone scaffold fits well within the kinase domains, forming crucial hydrogen bonds with key binding residues. mdpi.com

In other research, various quinoline derivatives have been docked against different therapeutic targets. Halogenated quinoline derivatives showed promising binding affinities against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), proteins implicated in neurodegenerative diseases. nih.gov One such derivative, N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F), exhibited superior binding scores of -7.24 kcal/mol for MAO-A and -8.37 kcal/mol for MAO-B when compared to standard reference drugs. nih.gov Similarly, docking studies of certain quinoline derivatives against the HIV reverse transcriptase binding site (PDB: 4I2P) identified compounds with higher docking scores than standard drugs, with one derivative achieving a score of –10.675. nih.gov

The binding interactions of thiopyrano[2,3-b]quinoline derivatives with the CB1a protein have also been explored, revealing binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.govsemanticscholar.org These studies identified key amino acid residues involved in the interaction, such as ILE-8, LYS-7, and PHE-15. nih.govsemanticscholar.org Furthermore, morpholine-substituted tetrahydroquinoline derivatives have been successfully docked into the active site of the mTOR protein, a key regulator of cell growth. mdpi.com

These docking studies collectively highlight the versatility of the quinoline scaffold in interacting with a diverse range of protein targets. The specific substitutions on the quinoline ring are crucial in determining the binding affinity and selectivity.

Table 1: Ligand-Protein Docking Results for Quinoline Derivatives

Derivative ClassTarget ProteinPDB IDTop Docking Score (kcal/mol)Key Interacting Residues
Quinoline DerivativesHIV Reverse Transcriptase4I2P-10.675LYS 101, ILE-180, LEU-100 nih.gov
Halogenated Quinoline DerivativesMAO-A--7.24Not Specified nih.gov
Halogenated Quinoline DerivativesMAO-B--8.37Not Specified nih.gov
Thiopyrano[2,3-b]quinoline DerivativesCB1a2IGR-6.1ILE-8, LYS-7, PHE-15, TRP-12, GLU-9 nih.govsemanticscholar.org
Tetrahydroquinoline DerivativesLSD1-Not SpecifiedNot Specified mdpi.com
Morpholine-Substituted Tetrahydroquinoline DerivativesmTOR4JT6Not SpecifiedNot Specified mdpi.com
N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamidesPI3Kα-Not SpecifiedForms H-bonds with significant binding residues mdpi.com

Molecular Dynamics Simulations of Compound-Target Systems

Following docking studies, molecular dynamics (MD) simulations are often employed to investigate the dynamic behavior and stability of the ligand-protein complex over time. These simulations provide a more realistic representation of the physiological environment and can validate the binding modes predicted by docking.

MD simulations have been crucial in confirming the stability of quinoline derivatives within the active sites of their respective targets. For example, a 100-ns MD simulation of morpholine-substituted tetrahydroquinoline derivatives bound to mTOR validated the stability of the protein-ligand interactions. mdpi.com Similarly, MD simulations performed on halogenated quinoline derivatives complexed with MAO-A and MAO-B demonstrated their structural stability. nih.gov Analysis of the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (RoG) indicated that the complexes were stable. nih.gov For the MAO-A complex with the derivative Q3Cl4F, the RMSD was found to be 2.683 ± 0.625 Å. nih.gov

Binding free energy calculations, often performed as part of MD simulation analysis, provide a quantitative measure of the binding affinity. For the halogenated quinoline derivatives, thermodynamic analysis confirmed the stability of their interactions, with ΔG bind values of -38.24 kcal/mol and -35.80 kcal/mol for MAO-A, and -35.02 kcal/mol and -33.49 kcal/mol for MAO-B, surpassing the values for the reference drugs. nih.gov In another study on tetrahydroquinoline derivatives targeting the LSD1 enzyme, binding free energy calculations were conducted using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method to suggest improved binding over a template molecule. mdpi.com

These simulations offer valuable insights into the conformational changes and key interactions, such as hydrogen bonds, that stabilize the ligand within the binding pocket over the simulation period. nih.gov The results from MD simulations provide strong evidence for the potential of these compounds as inhibitors and guide further structural modifications to enhance their therapeutic properties. rsc.org

Table 2: Molecular Dynamics Simulation Parameters for Quinoline Derivative-Protein Complexes

Derivative ClassProtein TargetSimulation Time (ns)Key Stability MetricsCalculated Binding Free Energy (ΔGbind, kcal/mol)
Halogenated Quinoline DerivativesMAO-A100RMSD: 2.683 ± 0.625 Å; RoG: 24.890 ± 0.198 Å; RMSF: 6.307 ± 2.580 Å nih.gov-38.24 nih.gov
Halogenated Quinoline DerivativesMAO-B100Not Specified nih.gov-35.02 nih.gov
Tetrahydroquinoline DerivativesLSD1Not SpecifiedStable complex suggested mdpi.comCalculated via MM/PBSA mdpi.com
Morpholine-Substituted Tetrahydroquinoline DerivativesmTOR100Stable protein-ligand interactions confirmed mdpi.comNot Specified mdpi.com
Quinazolinone DerivativesMMP-1310Enhanced hydrogen bonding observed rsc.orgNot Specified rsc.org

Advanced Materials Science and Other Non Biological Applications of Quinolines

Role as Intermediates in Organic Synthesis and Specialty Chemical Production

Quinoline (B57606) derivatives are fundamental building blocks in organic synthesis, serving as versatile intermediates for constructing more complex molecules. synchem.de The reactivity of 2-Amino-4-hydroxy-6-methylquinoline is dictated by its multiple functional groups—the nucleophilic amino group, the acidic hydroxyl group (which exists in tautomeric equilibrium with its keto form, 4-quinolone), and the activated aromatic rings. This multifunctionality allows it to be a precursor in the synthesis of a variety of specialty chemicals.

The presence of the 4-hydroxyl group allows for reactions such as O-alkylation and O-acylation. More significantly, it exists in equilibrium with the 2-amino-6-methylquinolin-4(1H)-one tautomer. This tautomerism is a key feature of 4-hydroxyquinolines. nih.govsigmaaldrich.com The quinolone form can undergo N-alkylation or N-acylation at the ring nitrogen. The amino group at the 2-position can be diazotized and converted into a range of other functional groups, or it can participate in condensation reactions to form larger heterocyclic systems.

For instance, related 4-hydroxyquinolin-2(1H)-ones are used in tandem reactions with propargylic alcohols to synthesize complex fused systems like pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. rsc.org These reactions, often catalyzed by acids, proceed through intermediates that highlight the synthetic utility of the quinolone core. rsc.org Similarly, the chloro-derivatives, which can be synthesized from the hydroxyl compounds, are reactive intermediates for nucleophilic substitution, allowing the introduction of hydrazino, azido, and amino groups to create new functionalized quinolinones. mdpi.com This body of research on related quinolines underscores the potential of this compound as a valuable intermediate for generating diverse chemical entities with tailored properties for various industrial applications.

Table 1: Reactivity of Functional Groups in this compound
Functional GroupPositionPotential ReactionsRole as Intermediate
Amino (-NH₂)2Diazotization, Acylation, Alkylation, CondensationPrecursor for other functional groups and extended heterocyclic systems.
Hydroxyl (-OH) / Keto (=O)4O-Alkylation, O-Acylation, N-Alkylation (quinolone form), Nucleophilic additionEnables synthesis of fused-ring systems (e.g., pyranoquinolones) and other substituted quinolines. rsc.org
Quinoline Ring-Electrophilic Aromatic SubstitutionAllows for further functionalization on the benzene (B151609) portion of the ring system.

**6.2. Applications in Catalysis

The inherent structural features of quinolines, particularly the presence of nitrogen heteroatoms, make them suitable candidates for applications in catalysis, both as organocatalysts and as ligands in metal-catalyzed reactions.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. The quinoline framework is found in celebrated organocatalysts like quinine. nih.gov While specific studies detailing the use of this compound as an organocatalyst are not prominent, its structure suggests potential. The presence of a basic amino group and an acidic hydroxyl group within the same molecule introduces the possibility of bifunctional catalysis, where one group could activate a nucleophile while the other activates an electrophile. This dual activation mode is a hallmark of many efficient organocatalysts. For example, squaric acid, which is also an organic acid, is noted for its ability to catalyze reactions like Mannich and Michael additions. nih.gov The potential for intramolecular hydrogen bonding in this compound could also play a role in organizing substrates within a catalytic cycle.

The nitrogen atom of the quinoline ring and the exocyclic amino and hydroxyl groups in this compound are excellent coordinating sites for metal ions. The ability of the related compound 2-Hydroxy-4-methylquinoline to act as a metal ion chelator and form fluorescent products with metal ions has been noted. biosynth.com This chelating ability is fundamental to the design of ligands for metal-catalyzed reactions. Ligands are crucial for stabilizing the metal center, modulating its reactivity, and inducing selectivity (e.g., enantioselectivity) in catalytic transformations.

The bidentate nature of this compound (coordinating through the ring nitrogen and the 2-amino or 4-oxo group) could be exploited to form stable complexes with transition metals like palladium, iridium, nickel, or iron. organic-chemistry.org These metals are workhorses in cross-coupling reactions, hydrogenations, and C-H activation processes. By forming a chelate ring with a metal, the quinoline ligand can create a well-defined and rigid coordination sphere, which is often essential for achieving high catalytic efficiency and selectivity.

Optoelectronic and Photonic Applications

Molecules with extended π-conjugated systems and donor-acceptor groups are the foundation of many organic optoelectronic and photonic materials. The structure of this compound, featuring a π-rich quinoline core substituted with electron-donating amino and hydroxyl groups, makes it a promising candidate for these advanced applications.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is critical for technologies like frequency conversion, optical switching, and data storage. A key requirement for second- and third-order NLO activity in organic molecules is a high degree of molecular hyperpolarizability (β and γ). This is often achieved by connecting electron-donating and electron-accepting groups through a π-conjugated bridge.

In this compound, the amino and hydroxyl groups act as strong electron donors, pushing electron density into the quinoline ring system (the π-bridge). Studies on other amino-substituted aromatic compounds have demonstrated significant NLO properties. For example, 2-amino-4,6-diphenylnicotinenitrile and 2,6-Diamino-9,10-Anthraquinone have been shown to possess large nonlinear absorption coefficients and third-order electric susceptibility. researchgate.netresearchgate.net The presence of amino substituents is often correlated with a large dipole moment and significant first-order hyperpolarizability (β). researchgate.net By analogy, the intramolecular charge transfer character of this compound suggests it could be a promising candidate for NLO applications.

Table 2: Comparison of NLO-Relevant Features in Amino-Aromatic Compounds
CompoundKey Structural FeaturesObserved NLO PropertiesReference
2-Amino-4,6-diphenylnicotinenitrileAmino donor, nitrile acceptor, phenyl-substituted pyridine (B92270) ringExhibits nonlinear refractive index (η₂) and nonlinear absorption (β). researchgate.net
2,6-Diamino-9,10-AnthraquinoneTwo amino donors, anthraquinone (B42736) acceptor coreShows reverse saturable absorption, with significant β, η₂, and third-order susceptibility (χ⁽³⁾). researchgate.net
This compound (Predicted)Amino and hydroxyl donors, quinoline π-systemPotential for significant hyperpolarizability due to intramolecular charge transfer.N/A

Luminophores (or fluorophores) are molecules that absorb light at a specific wavelength and re-emit it at a longer wavelength, a process known as fluorescence. This property is the basis for applications in organic light-emitting diodes (OLEDs), sensors, and fluorescent dyes. Quinoline itself is a well-known fluorophore, and its photophysical properties can be finely tuned by substituents.

The electron-donating amino and hydroxyl groups on this compound are expected to increase the quantum yield and shift the emission wavelength to the visible region compared to the unsubstituted quinoline. The formation of fluorescent products upon chelation with metal ions, as seen with the related 2-Hydroxy-4-methylquinoline, indicates its potential as a fluorescent sensor for specific metal cations. biosynth.com Furthermore, compounds that fluoresce in the blue region of the spectrum can act as optical brighteners, which are additives used in paper, textiles, and detergents to make materials appear whiter by absorbing UV light and re-emitting blue light. The specific emission profile of this compound would determine its suitability for such applications.

Probes in Photophysical Investigations

The inherent fluorescence of many quinoline derivatives makes them ideal candidates for use as molecular probes in photophysical studies. These probes can be employed to investigate molecular environments, detect specific analytes, and understand complex chemical processes. While comprehensive photophysical data for this compound is not yet widely available, the behavior of structurally similar aminoquinoline derivatives offers valuable insights into its potential.

Aminoquinoline derivatives are known to exhibit fluorescence, and their emission characteristics are often sensitive to the surrounding environment, such as solvent polarity and the presence of metal ions. For instance, 8-aminoquinoline (B160924) derivatives have been extensively studied as fluorescent probes for the detection of zinc ions (Zn²⁺). nih.gov The nitrogen atom in the quinoline ring and the amino group can act as coordination sites for metal ions, leading to changes in the fluorescence spectrum upon binding. This chelation-enhanced fluorescence (CHEF) effect is a key principle in the design of fluorescent sensors.

It is plausible that this compound could function as a fluorescent probe. The presence of both an amino and a hydroxyl group could provide multiple binding sites for analytes, potentially leading to high selectivity and sensitivity. The methyl group at the 6-position can also influence its photophysical properties through electronic and steric effects. Further research is required to fully characterize its fluorescence quantum yield, excitation and emission spectra, and sensitivity to different chemical species.

Polymer Chemistry

Precursors for Conjugated Polymers and Polyquinolines

Polyquinolines are a class of conjugated polymers known for their exceptional thermal stability, mechanical strength, and interesting optical and electronic properties. researchgate.net These characteristics make them suitable for applications in high-performance materials, including composites, films, and coatings. The synthesis of polyquinolines often involves the polymerization of monomers containing the quinoline moiety.

The structure of this compound, with its reactive amino and hydroxyl groups, suggests its potential as a monomer or a precursor for the synthesis of novel polyquinolines or other conjugated polymers. The amino group can participate in polycondensation or polyaddition reactions to form the polymer backbone. The hydroxyl group could be used to modify the solubility and processing characteristics of the resulting polymer or to introduce specific functionalities.

For example, the Friedländer annulation is a classic method for synthesizing quinolines and can be adapted for polymerization. While direct polymerization of this compound via this method has not been explicitly reported, the general principles of polyquinoline synthesis support its feasibility as a monomer. acs.org

Integration into Functional Materials (e.g., for flexible electronics)

The integration of functional molecules into polymer matrices is a common strategy for developing advanced materials with tailored properties for applications such as flexible electronics. The unique electronic and photophysical properties of quinoline derivatives make them attractive candidates for this purpose.

While there is no specific research on the integration of this compound into materials for flexible electronics, its predicted properties suggest potential in this area. As a component of a conjugated polymer, it could contribute to the material's charge transport capabilities, which are crucial for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The amino and hydroxyl groups could also facilitate its dispersion and compatibility within a host polymer matrix.

Environmental Chemistry Applications (e.g., Radical Scavengers, UV Absorbers)

In environmental chemistry, there is a growing interest in developing compounds that can mitigate the harmful effects of pollutants and radiation. The structural motifs present in this compound—a phenolic hydroxyl group and an aromatic amino group—are characteristic of effective radical scavengers and UV absorbers.

The hydroxyl group on the quinoline ring can donate a hydrogen atom to neutralize free radicals, a key mechanism of antioxidant activity. Similarly, the amino group can also contribute to radical scavenging. This is supported by studies on other phenolic and amino-substituted aromatic compounds which demonstrate significant antioxidant properties. scirp.org A theoretical study on a related benzotriazole (B28993) derivative, 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole, which also contains a phenolic hydroxyl group, has shown its potential as a potent antioxidant and UV absorber. scirp.org The study revealed that this compound and its derivatives exhibit strong absorption in the UVA and UVB regions of the electromagnetic spectrum. scirp.org

Given these parallels, it is highly probable that this compound possesses similar radical scavenging and UV-absorbing capabilities. These properties could be harnessed for applications such as stabilizing materials against photodegradation or as a component in sunscreens and other photoprotective formulations.

Materials Protection and Modification (Antidegradants, Antifungal Agents - in a material science context)

The longevity and performance of materials can be compromised by environmental factors such as UV radiation, oxidation, and microbial attack. Chemical additives are often incorporated into materials to protect them from degradation.

The potential antioxidant and UV-absorbing properties of this compound, as discussed in the previous section, make it a candidate for use as an antidegradant in polymers and other organic materials. By scavenging free radicals and absorbing harmful UV radiation, it could help to prevent the chemical changes that lead to material deterioration.

Furthermore, some quinoline derivatives have been shown to possess antifungal activity. researchgate.net A review on 4-hydroxyquinolin-2-ones highlights their potential for the protection and modification of natural and synthetic materials as antifungal agents and UV absorbers. researchgate.net While the specific antifungal properties of this compound in a materials science context have not been detailed, its structural similarity to other bioactive quinolines suggests that this is a promising area for future investigation. Its incorporation into materials such as coatings, plastics, or textiles could impart resistance to fungal growth, thereby extending their service life.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Strategies

The synthesis of quinoline (B57606) derivatives is a well-established field, yet the pursuit of more efficient, cost-effective, and environmentally friendly methods remains a key research focus. futuremarketinsights.comnih.gov Future strategies for synthesizing 2-Amino-4-hydroxy-6-methylquinoline and its analogues could involve:

Microwave-Assisted Synthesis: This technique has been shown to improve reaction efficiency in the synthesis of quinoline-thiones and is a promising avenue for accelerating the production of this compound. frontiersin.org Microwave irradiation can lead to shorter reaction times and potentially higher yields. rsc.org

Green Chemistry Protocols: The use of water as a solvent and ultrasound-assisted protocols are emerging as environmentally benign methods for quinoline synthesis. rsc.org Exploring these "green" approaches for the synthesis of this compound could significantly reduce the environmental impact.

Catalyst Innovation: Research into novel catalysts, such as reusable solid acid catalysts like Nafion NR50, could offer more sustainable and efficient synthetic routes. mdpi.com Additionally, the development of metal-free catalytic systems presents an economical and environmentally friendly alternative. rsc.org Recent advancements have also highlighted the potential of single-atom iron catalysts in the dehydrogenative coupling for quinoline synthesis, offering high efficiency. organic-chemistry.org

One-Pot Reactions: Designing one-pot multi-component reactions can streamline the synthesis process, improving atom economy and reducing waste. mdpi.comjmchemsci.com For instance, a one-pot reaction generating 3-substituted quinoline derivatives has been achieved using copper acetate (B1210297) as a catalyst. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, and its application to quinoline synthesis is a promising area for future investigation.

Exploration of New Derivatization Pathways and Scaffold Hybridizations

The functionalization of the quinoline core is crucial for tuning its properties and biological activities. frontiersin.org For this compound, future research could focus on:

C-H Functionalization: Direct C-H bond functionalization is a powerful tool for introducing diverse functional groups onto the quinoline ring, expanding its chemical space. rsc.org This approach can be used to selectively modify different positions of the quinoline scaffold. rsc.org

Molecular Hybridization: Combining the this compound scaffold with other pharmacophores through molecular hybridization can lead to new chemical entities with enhanced or novel biological activities. researchgate.net This strategy has been successfully employed to create quinoline-piperazine and quinoline-triazole hybrids with significant antimicrobial potential. frontiersin.orgresearchgate.net

Click Chemistry: The use of "click chemistry" provides an efficient and reliable method for creating quinoline hybrids, offering a straightforward route to novel derivatives. frontiersin.org

Dearomative Photocycloaddition: A recently developed method using pinacolborane in a dearomative photocycloaddition reaction allows for the functionalization of the pyridine (B92270) side of the quinoline ring. sciencedaily.com This innovative, catalyst-free approach opens up new possibilities for creating complex 2D/3D fused frameworks from quinoline precursors. sciencedaily.com

Advanced Spectroscopic and Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential for rational design and application. Future research should leverage:

Advanced NMR Techniques: Two-dimensional NMR (2D-NMR) and other advanced NMR techniques are invaluable for the unambiguous structural elucidation of complex quinoline derivatives and their hybrids. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides precise mass measurements, which are critical for confirming the elemental composition of newly synthesized compounds. researchgate.net

Single-Crystal X-ray Diffraction: This technique provides definitive three-dimensional structural information, which is crucial for understanding structure-activity relationships and for computational modeling studies. researchgate.netresearchgate.net

Fluorescence Spectroscopy: Investigating the fluorescence properties of this compound and its derivatives could reveal potential applications in sensing and imaging. nih.govnih.gov Coordination with metal ions can significantly alter the fluorescence spectra of quinoline derivatives, making them potential chemosensors. nih.govscispace.com

Further Computational Modeling for Predictive Design

Computational chemistry plays an increasingly important role in predicting the properties and activities of novel compounds, thereby guiding synthetic efforts. nih.gov For this compound, future computational studies could include:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity descriptors (like HOMO-LUMO energy gaps), and spectroscopic properties of this compound and its derivatives. nih.govuobaghdad.edu.iqarabjchem.org These calculations can help in understanding the molecule's stability and reactivity. arabjchem.orguantwerpen.be

Molecular Docking: Molecular docking simulations can predict the binding affinity and interaction modes of this compound derivatives with biological targets, aiding in the design of new therapeutic agents. nih.govuobaghdad.edu.iq

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build models that correlate the structural features of quinoline derivatives with their biological activities, enabling the prediction of the activity of new compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of quinoline derivatives and their interactions with biological macromolecules over time. arabjchem.org

Investigation into New Material Science Applications

While quinoline derivatives are well-known for their biological activities, their potential in material science is an emerging and exciting area of research. rsc.orgmdpi.com Future investigations could explore the use of this compound and its derivatives in:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of certain quinoline derivatives suggest their potential use as emitters or host materials in OLEDs. researchgate.net

Chemosensors: The ability of quinoline derivatives to exhibit changes in their optical properties upon binding to specific ions or molecules makes them promising candidates for the development of chemosensors. nih.gov For example, styryl derivatives of quinoline have shown potential for detecting metal ions like copper. nih.gov

Corrosion Inhibitors: Quinoline and its derivatives have been investigated for their ability to inhibit the corrosion of metals, an application with significant industrial relevance. futuremarketinsights.com

Smart Materials: The responsive nature of the quinoline scaffold to external stimuli like light or pH makes it a candidate for the development of "smart" materials. mdpi.com

Challenges and Opportunities in Quinoline Research

Despite the significant progress in quinoline chemistry, several challenges remain, which also present opportunities for future innovation:

Regioselectivity: Controlling the regioselectivity in the synthesis and functionalization of unsymmetrical quinolines remains a challenge. rsc.org Developing new synthetic methods with high regioselectivity is a key area for future research.

Sustainability: The development of more sustainable synthetic methods that reduce the use of hazardous reagents and solvents is crucial for the future of quinoline chemistry. futuremarketinsights.commdpi.com

Expanding Chemical Space: There is a vast and underexplored chemical space for quinoline derivatives. rsc.org The development of novel synthetic and derivatization strategies will be essential to access this space and uncover new properties and applications.

Interdisciplinary Collaboration: The full potential of this compound and other quinoline derivatives can only be realized through increased collaboration between synthetic chemists, computational chemists, biologists, and materials scientists.

Q & A

Q. Table 1: Bioactivity vs. Substituents

DerivativeR₁ (Position 2)R₂ (Position 6)IC₅₀ (µM)MIC (µg/mL)
A-NH₂-CH₃12.38.5
B-OCH₃-Cl4.725.0

What advanced computational and experimental approaches refine the electronic properties of this compound?

Level: Advanced
Methodological Answer:

  • DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-311G**) to predict HOMO-LUMO gaps. For example, a smaller gap (e.g., 3.2 eV) correlates with enhanced photophysical activity .
  • Electrochemical Analysis : Cyclic voltammetry in DMSO reveals redox potentials. The quinoline core typically shows a reduction peak at −1.2 V vs. Ag/AgCl .

Case Study : Introducing electron-donating groups (e.g., -OCH₃) lowers oxidation potential by 0.3 V, enhancing antioxidant capacity .

How can researchers optimize reaction conditions for scaled-up synthesis without compromising purity?

Level: Intermediate
Methodological Answer:

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) by ensuring rapid mixing and temperature control .
  • In-line Monitoring : Use FTIR or HPLC to track intermediate formation. For example, monitor the disappearance of the malonyl chloride peak at 1750 cm⁻¹ .

Q. Table 2: Scalability vs. Yield

Batch SizeSolventTemp (°C)Yield (%)Purity (HPLC)
10 mmolTHF806595
100 mmolToluene1007898

What are the challenges in derivatizing the quinoline core for targeted drug delivery systems?

Level: Advanced
Methodological Answer:

  • Steric Hindrance : The 6-methyl group limits functionalization at adjacent positions. Use directed ortho-metalation (DoM) with LDA to introduce substituents at the 5-position .
  • Solubility Optimization : PEGylation or sulfonation of the hydroxyl group improves aqueous solubility but may reduce membrane permeability .

Case Study : Conjugation with poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances tumor targeting but requires strict control over particle size (PDI < 0.2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.